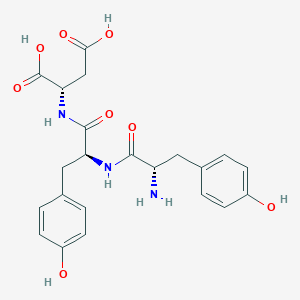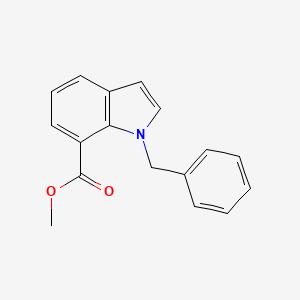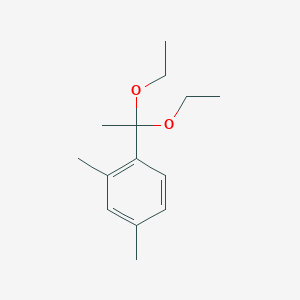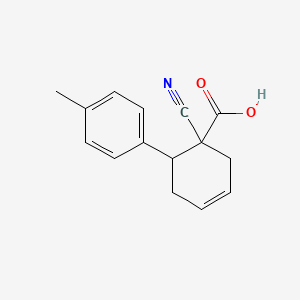
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- is a complex organic compound that features a cyclohexene ring, a carboxylic acid group, a cyano group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of novel optical and electronic materials.
Mechanism of Action
The mechanism by which 3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclohexene ring and carboxylic acid group also play roles in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Lacks the cyano and 4-methylphenyl groups, making it less complex.
4-Cyano-1-cyclohexene: Contains a cyano group but lacks the carboxylic acid and 4-methylphenyl groups.
Cyclohexanecarboxylic acid: Saturated version of the compound without the double bond in the cyclohexene ring.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of a cyano group, carboxylic acid, and 4-methylphenyl group in a single molecule provides a versatile platform for various chemical transformations and interactions.
Properties
CAS No. |
185459-32-9 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-cyano-6-(4-methylphenyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c1-11-5-7-12(8-6-11)13-4-2-3-9-15(13,10-16)14(17)18/h2-3,5-8,13H,4,9H2,1H3,(H,17,18) |
InChI Key |
IEQWEFDTNWUNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC=CCC2(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


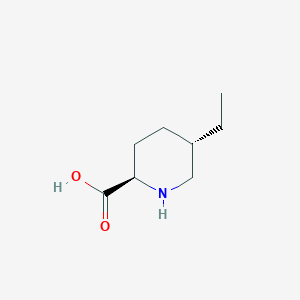
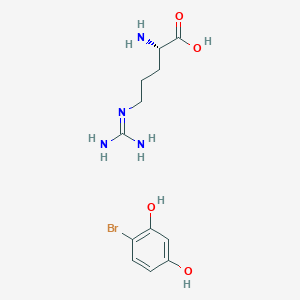
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
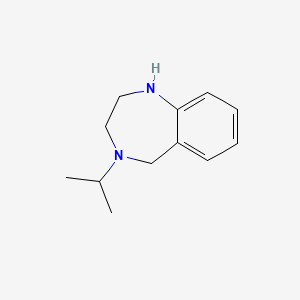
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
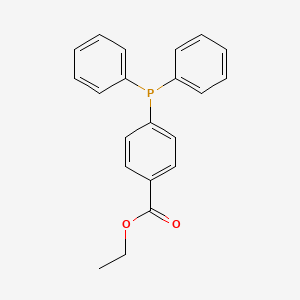
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
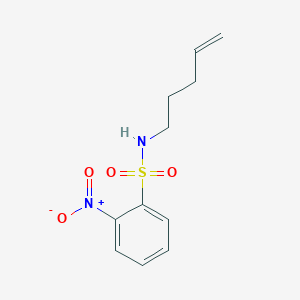
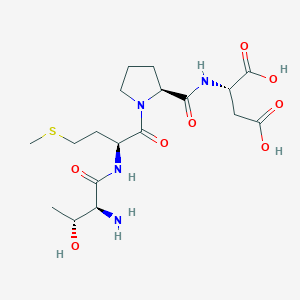
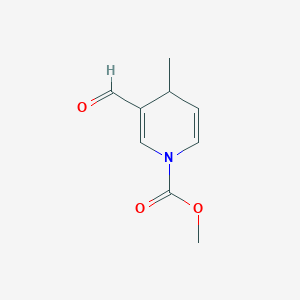
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
